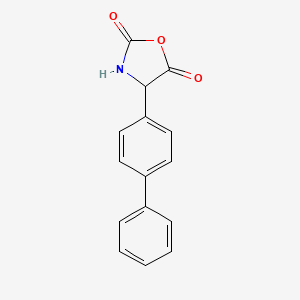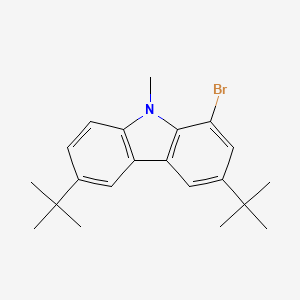
1-Bromo-3,6-di-tert-butyl-9-methyl-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3,6-di-tert-butyl-9-methyl-9H-carbazole is a synthetic organic compound belonging to the carbazole family. Carbazoles are known for their aromatic structure and are widely used in various fields, including organic electronics and pharmaceuticals. The compound’s unique structure, featuring bromine and tert-butyl groups, imparts specific chemical properties that make it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-3,6-di-tert-butyl-9-methyl-9H-carbazole can be synthesized through a multi-step process. One common method involves the Friedel-Crafts alkylation of carbazole with tert-butyl chloride in the presence of aluminium trichloride (AlCl3) . The bromination step typically involves the use of N-bromosuccinimide (NBS) as the brominating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings.
化学反応の分析
Types of Reactions
1-Bromo-3,6-di-tert-butyl-9-methyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation to form carbazole derivatives with different oxidation states. Reduction reactions can also be performed to modify the aromatic ring structure.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various carbazole derivatives with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
1-Bromo-3,6-di-tert-butyl-9-methyl-9H-carbazole has several scientific research applications:
Organic Electronics: It is used as a precursor in the synthesis of electroluminescent materials for organic light-emitting diodes (OLEDs).
Pharmaceuticals: The compound’s derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Material Science: It is used in the development of novel polymers and materials with specific electronic properties.
Chemical Research: The compound serves as a building block for the synthesis of complex organic molecules and is used in various organic synthesis reactions.
作用機序
The mechanism of action of 1-Bromo-3,6-di-tert-butyl-9-methyl-9H-carbazole involves its interaction with molecular targets through its aromatic structure and functional groups. The bromine atom and tert-butyl groups influence the compound’s reactivity and interaction with other molecules. The pathways involved include:
Electron Transfer: The compound can participate in electron transfer reactions due to its aromatic structure.
Binding to Enzymes: In biological systems, it can bind to specific enzymes, affecting their activity and leading to various biological effects.
類似化合物との比較
1-Bromo-3,6-di-tert-butyl-9-methyl-9H-carbazole can be compared with other carbazole derivatives, such as:
3,6-Di-tert-butylcarbazole: Lacks the bromine atom, resulting in different reactivity and applications.
1-Bromo-3,6-di-tert-butylcarbazole: Similar structure but without the methyl group, leading to variations in chemical properties and uses.
9H-Carbazole, 1-bromo-3,6-bis(1,1-dimethylethyl)-: Another derivative with different substituents, affecting its electronic and physical properties.
The uniqueness of this compound lies in its specific combination of bromine, tert-butyl, and methyl groups, which impart distinct chemical properties and make it suitable for specialized applications.
特性
分子式 |
C21H26BrN |
|---|---|
分子量 |
372.3 g/mol |
IUPAC名 |
1-bromo-3,6-ditert-butyl-9-methylcarbazole |
InChI |
InChI=1S/C21H26BrN/c1-20(2,3)13-8-9-18-15(10-13)16-11-14(21(4,5)6)12-17(22)19(16)23(18)7/h8-12H,1-7H3 |
InChIキー |
OPODVNGMESISPD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3Br)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


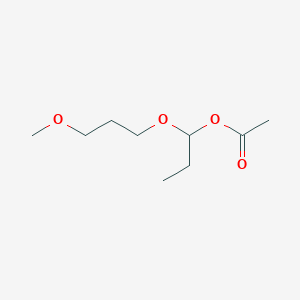
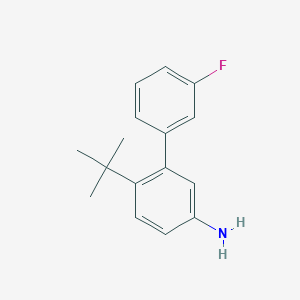
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester](/img/structure/B13714760.png)
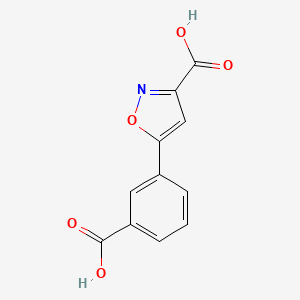
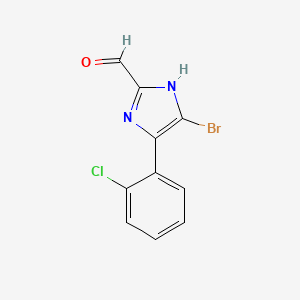
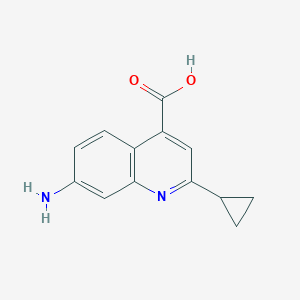

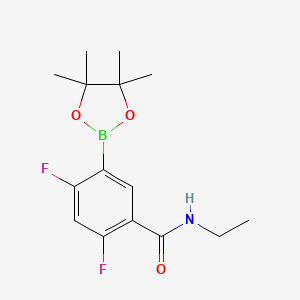
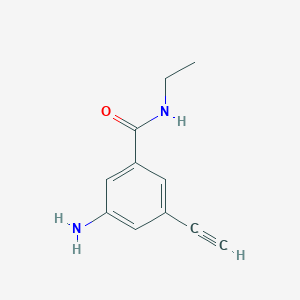
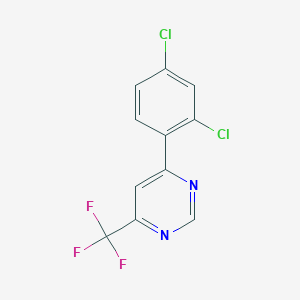
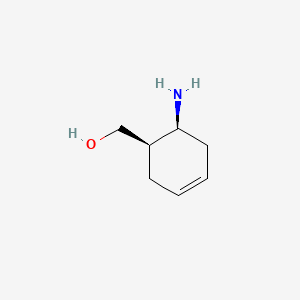
![1-Methoxy-4-[4-methyl-6-[(5-methyl-3-pyrazolyl)amino]-2-pyrimidinyl]cyclohexanecarboxylic Acid](/img/structure/B13714810.png)
![3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrochloride](/img/structure/B13714814.png)
